

TCO-PEG1-Val-Cit-OH: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	TCO-PEG1-Val-Cit-OH	
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Abstract

This technical guide provides a comprehensive overview of the heterobifunctional linker, **TCO-PEG1-Val-Cit-OH**, a critical component in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). The document details the linker's molecular structure, chemical properties, and its mechanism of action. Detailed experimental protocols for payload conjugation, antibody modification, bioorthogonal "click" chemistry, and ADC characterization are provided for researchers, scientists, and drug development professionals. This guide aims to serve as a foundational resource for harnessing the potential of this versatile linker in creating more effective and targeted therapeutics.

Introduction: The Architecture of a Multifunctional Linker

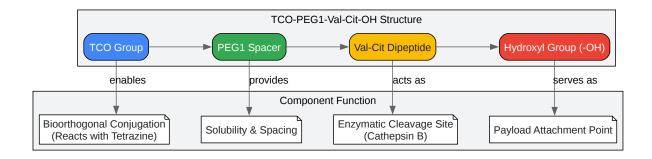
TCO-PEG1-Val-Cit-OH is a sophisticated, cleavable ADC linker designed for high precision and controlled payload release.[1] Its architecture is modular, with each component serving a distinct and vital function in the overall mechanism of an antibody-drug conjugate.[2] This design combines the principles of bioorthogonal chemistry for precise conjugation with enzymespecific cleavage for targeted intracellular drug delivery.[3][4]

The primary components are:



- trans-Cyclooctene (TCO): A strained alkene that serves as the bioorthogonal reactive
 handle. It participates in an exceptionally fast and selective inverse-electron-demand DielsAlder (iEDDA) "click" reaction with a tetrazine-modified molecule, typically an antibody.[5]
 This reaction proceeds rapidly under mild, biocompatible conditions without the need for
 cytotoxic catalysts.[6]
- Polyethylene Glycol (PEG1): A single PEG unit acts as a hydrophilic spacer. This component enhances aqueous solubility, can reduce aggregation of the final ADC, and provides steric separation between the antibody and the payload.[2]
- Valine-Citrulline (Val-Cit): A dipeptide motif specifically designed to be recognized and
 cleaved by lysosomal proteases, most notably Cathepsin B.[4] Since Cathepsin B is often
 upregulated in the tumor microenvironment and is highly active in the acidic lysosomes of
 cancer cells, this ensures the payload is released primarily within the target cell, minimizing
 off-target toxicity.[7][8]
- Hydroxyl (-OH): This terminal functional group is the attachment point for the cytotoxic payload. It can be activated or directly reacted with a corresponding functional group on a drug molecule to form a stable covalent bond, such as a carbamate or ester linkage.[9]

Below is a diagram illustrating the logical relationship between these functional components.



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Caption: Functional components of the TCO-PEG1-Val-Cit-OH linker.

Chemical and Physical Properties

The properties of **TCO-PEG1-Val-Cit-OH** are summarized below. Data is aggregated from various chemical suppliers.

Property	Value	Source(s)
Molecular Formula	C25H43N5O8	[1][7]
Molecular Weight	541.64 g/mol	[1][7]
Purity	≥95% to >98% (Varies by supplier)	[1][7]
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO, DMF	[10]
Storage Conditions	Store at -20°C, keep dry, avoid sunlight	[1][7]

Mechanism of Action in Antibody-Drug Conjugates

An ADC utilizing the **TCO-PEG1-Val-Cit-OH** linker operates through a multi-step process designed for maximum efficacy and minimal systemic toxicity.

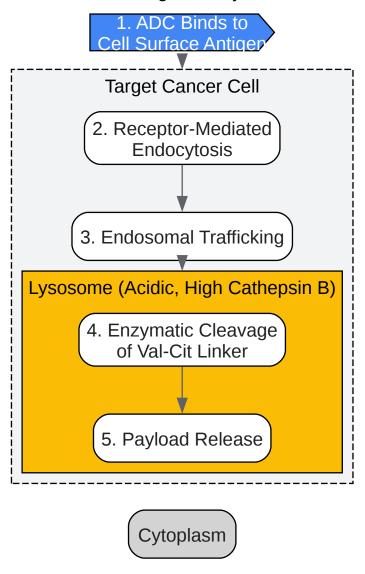
- Circulation and Targeting: The intact ADC circulates in the bloodstream. The stable linker
 ensures the cytotoxic payload remains attached to the antibody, preventing premature drug
 release. The antibody component specifically binds to a target antigen on the surface of a
 cancer cell.[3]
- Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex via receptor-mediated endocytosis, enclosing it within an endosome.[7]
- Lysosomal Trafficking: The endosome matures and fuses with a lysosome. The internal environment of the lysosome is acidic and rich in proteases.[8]



- Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[4][7]
- Payload Release: The cleavage of the linker triggers the release of the active cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its cell-killing effect.

This intracellular drug release pathway is depicted in the diagram below.

ADC Intracellular Trafficking and Payload Release Pathway



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Caption: Mechanism of ADC internalization and payload release.

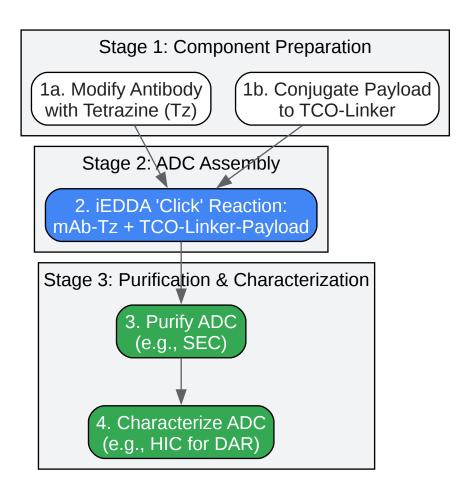


Experimental Protocols

The generation of an ADC using **TCO-PEG1-Val-Cit-OH** is a multi-stage process. The following protocols provide a representative workflow. Note that specific conditions such as reagent concentrations, reaction times, and purification methods may require optimization for each unique antibody and payload combination.

General Experimental Workflow

The overall process involves three main stages: preparing the reactive components, conjugating them via click chemistry, and characterizing the final ADC product.



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Caption: General experimental workflow for ADC synthesis.

Protocol 1: Antibody Modification with Tetrazine



This protocol describes the modification of a monoclonal antibody with a tetrazine moiety to prepare it for the iEDDA reaction.[3]

Materials:

- Monoclonal Antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.4).
- Tetrazine-NHS ester.
- Anhydrous Dimethyl sulfoxide (DMSO).
- Reaction Buffer: Borate Buffer (50 mM, pH 8.5).
- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

Procedure:

- Antibody Preparation: Exchange the antibody storage buffer with the Reaction Buffer using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.
- Tetrazine Activation: Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous
 DMSO immediately before use.
- Conjugation: Add a 5- to 10-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution.
- Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Purification: Remove excess, unreacted tetrazine reagent by purifying the antibody using desalting columns, exchanging the buffer back to PBS, pH 7.4.
- Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. Store the tetrazine-modified antibody (mAb-Tz) at 4°C.[3]

Protocol 2: Payload Conjugation to TCO-PEG1-Val-Cit-OH



This protocol outlines the attachment of a cytotoxic payload (containing a carboxylic acid group) to the hydroxyl group of the TCO linker.[9]

Materials:

- TCO-PEG1-Val-Cit-OH.
- Cytotoxic payload with a carboxylic acid group.
- Activators: N,N'-Dicyclohexylcarbodiimide (DCC) or EDC, and N-hydroxysuccinimide (NHS).
- Anhydrous solvent: DMF or DMSO.
- Purification System: Reverse-phase HPLC (RP-HPLC).

Procedure:

- Activation of Payload: In an anhydrous solvent, dissolve the payload. Add 1.2 molar equivalents of NHS and 1.2 molar equivalents of DCC (or EDC) to activate the carboxylic acid group. Let the reaction proceed for 1-2 hours at room temperature to form the NHS ester of the payload.
- Conjugation: Add 1.0 molar equivalent of TCO-PEG1-Val-Cit-OH to the activated payload solution. The reaction is typically stirred at room temperature for several hours to overnight, protected from light.
- Monitoring: Monitor the reaction progress using LC-MS.
- Purification: Once the reaction is complete, purify the TCO-linker-payload conjugate using RP-HPLC.
- Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
 Lyophilize the pure fractions and store at -20°C under desiccated conditions.[3]

Protocol 3: ADC Assembly via iEDDA Click Chemistry



This protocol details the final conjugation of the TCO-linker-payload to the tetrazine-modified antibody.[3]

Materials:

- Tetrazine-modified antibody (mAb-Tz) from Protocol 4.2.
- TCO-linker-payload from Protocol 4.3.
- Conjugation Buffer: PBS, pH 7.4.
- Purification System: Size Exclusion Chromatography (SEC).

Procedure:

- Stock Solution: Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.
- Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to maintain antibody integrity.
- Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.
- Purification: Purify the ADC from unreacted linker-payload and solvent using SEC with PBS as the mobile phase.

Protocol 4: ADC Characterization - DAR Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.

- Principle: HIC separates ADC species based on hydrophobicity. Unconjugated antibody is the most hydrophilic, and the hydrophobicity increases with each conjugated drug molecule.
- General Procedure:
 - System Setup: Use a HIC column (e.g., Butyl-NPR) with a two-buffer gradient system.



- Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).
- Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
- Analysis: Inject the purified ADC onto the column. Elute with a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).[6]
- Data Interpretation: The resulting chromatogram will show a series of peaks. The first peak
 corresponds to the unconjugated antibody, followed by peaks representing ADCs with
 DARs of 1, 2, 3, etc. The area of each peak is integrated to calculate the weighted
 average DAR.[2]

Protocol 5: In Vitro Val-Cit Linker Cleavage Assay

This assay quantifies the release of a payload from an ADC in the presence of purified Cathepsin B.[7]

- Materials:
 - Purified ADC.
 - Recombinant Human Cathepsin B.
 - Assay Buffer: Sodium acetate buffer (e.g., 100 mM, pH 5.5) containing a reducing agent like DTT (e.g., 5 mM) to activate the enzyme.
 - Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
 - Analysis System: HPLC or LC-MS.
- Procedure:
 - Enzyme Activation: Pre-incubate the Cathepsin B in the Assay Buffer at 37°C for 15 minutes.
 - Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 10 μM).



- Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution.
 The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM). Incubate at 37°C.
- Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
- Quenching: Immediately stop the reaction by adding the aliquot to 2-3 volumes of ice-cold Quenching Solution.
- Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of released payload over time.
 [7]

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